REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[CH:7]([N:8]([CH2:9][CH3:10])[CH:11]([CH3:12])[CH3:13])([CH3:14])[CH3:15].[Cl:25][CH2:26][Cl:27].[I:16][c:17]1[cH:18][cH:19][c:20]([CH2:21][Br:22])[cH:23][cH:24]1>>[CH2:1]1[CH2:2][CH2:3][N:4]([CH2:21][c:20]2[cH:19][cH:18][c:17]([I:16])[cH:24][cH:23]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(I)cc1
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Name
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Type
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product
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Smiles
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Ic1ccc(CN2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |